2-(4-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)phenoxy)acetamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research highlights the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aimed at developing effective antimicrobial agents. These efforts involve the creation of diverse derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, showcasing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, the design and synthesis of oxadiazole derivatives have been directed towards assessing their antimicrobial potential, with some compounds demonstrating significant activity against microbial species compared to reference standards, indicating their utility in antimicrobial screenings (Rehman et al., 2016).
Cytotoxic Applications
The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives has been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, certain compounds exhibited binding and moderate inhibitory effects in assays, with some showing significant potency in toxicity assessment and tumor inhibition, highlighting their potential as chemotherapeutic agents (Faheem, 2018). Moreover, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have uncovered compounds with similar potency to BPTES but with improved solubility, offering insights into the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Enzyme Inhibition Applications
The exploration of 1,3,4-oxadiazole derivatives for enzyme inhibition capabilities has revealed compounds with modest antibacterial potential and notable enzyme inhibitory effects, specifically against α-glucosidase and acetylcholinesterase enzymes. This research suggests the utility of these compounds in developing enzyme inhibitors, with certain derivatives outperforming others in terms of activity against bacterial strains and enzymes (Virk et al., 2023).
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including medicinal chemistry and material science .
Properties
IUPAC Name |
2-[4-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c18-14(22)9-25-11-3-5-12(6-4-11)28(23,24)21-13-7-8-27-15(13)17-19-16(20-26-17)10-1-2-10/h3-8,10,21H,1-2,9H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFHRYKGISNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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